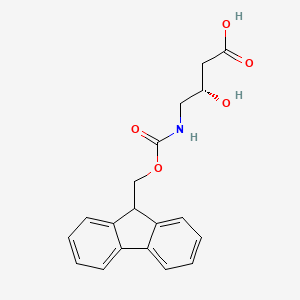

(3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid

Description

(3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid is a chiral amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety and a hydroxyl group at the β-position of the butanoic acid backbone. The Fmoc group is widely used in peptide synthesis due to its base-labile nature, allowing selective deprotection under mild conditions . The compound’s stereochemistry (3S configuration) and hydroxyl group contribute to its role in constructing peptide-based therapeutics and biomaterials with specific secondary structures. Its molecular formula is C₁₉H₁₉NO₅, and it is commonly employed in solid-phase peptide synthesis (SPPS) to prevent racemization and ensure regioselective coupling .

Properties

IUPAC Name |

(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c21-12(9-18(22)23)10-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVHFNYDXGWPBX-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Hydroxylation: The protected amino acid undergoes hydroxylation to introduce the hydroxyl group at the 3-position. This can be done using various hydroxylating agents under controlled conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the protection and hydroxylation reactions.

Automated Systems: Automated systems for adding reagents and controlling reaction conditions to ensure consistency and efficiency.

Purification Units: Industrial purification units such as large-scale chromatography columns or crystallizers are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in (3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid can undergo oxidation to form a carbonyl group.

Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using a base like piperidine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Piperidine or other bases for deprotection of the Fmoc group.

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation Products: Formation of carbonyl compounds.

Reduction Products: Deprotected amino acids.

Substitution Products: Amino acids with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Chemistry

In chemistry, (3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid is primarily used in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides.

Biology

In biological research, peptides synthesized using this compound are used to study protein interactions, enzyme functions, and cellular processes. The stability of the Fmoc group ensures that the peptides remain intact during these studies.

Medicine

In medicine, peptides synthesized using this compound are used in drug development. These peptides can act as therapeutic agents or as models to study disease mechanisms.

Industry

In the industrial sector, this compound is used in the large-scale synthesis of peptides for various applications, including pharmaceuticals, cosmetics, and biotechnology.

Mechanism of Action

The primary mechanism of action for (3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is removed under mildly basic conditions, typically using piperidine, to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid with analogous Fmoc-protected amino acid derivatives, highlighting structural variations, physicochemical properties, and applications:

Key Structural and Functional Differences

Hydroxyl Group vs. tert-Butyl Ester :

- The target compound’s β-hydroxyl group enables hydrogen bonding, improving solubility in aqueous media. In contrast, the tert-butyl ester in BP 1547 () enhances stability under basic conditions, making it suitable for prolonged SPPS .

Aromatic vs. Aliphatic Side Chains :

- Compounds with aromatic substituents (e.g., 4-trifluoromethylphenyl or phenyl groups) exhibit increased lipophilicity, favoring membrane permeability in drug candidates . The target compound’s aliphatic chain is preferred for hydrophilic peptide domains.

Steric Effects :

- γ-Methyl or o-tolyl groups introduce steric hindrance, slowing coupling kinetics but reducing epimerization risks .

Research Findings

Synthetic Utility :

The tert-butyl ester variant (BP 1547) is used in multi-step peptide synthesis due to its orthogonal protection strategy, where the Fmoc group is removed with piperidine, leaving the acid-labile tert-butyl intact .Biological Activity :

The 4-trifluoromethylphenyl derivative () demonstrates enhanced binding to hydrophobic protein pockets, as observed in kinase inhibitor studies .Solubility and Crystallinity :

The β-hydroxyl group in the target compound improves crystallinity in X-ray diffraction studies, aiding structural characterization .

Stability and Handling Considerations

- The Fmoc group is sensitive to bases (e.g., piperidine), while tert-butyl esters require acidic conditions (e.g., TFA) for cleavage .

Biological Activity

(3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid, commonly referred to as Fmoc-D-3-hydroxybutyric acid, is a derivative of hydroxy acids that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This article explores its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C20H21NO5

- Molecular Weight : 355.384 g/mol

- CAS Number : 1392476-08-2

- IUPAC Name : (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid

The biological activity of this compound is primarily attributed to its role as a substrate in enzymatic reactions and its interaction with various biological pathways. Its structure allows it to participate in peptide synthesis and modifications, which are crucial in drug development and therapeutic applications.

1. Antioxidant Activity

Studies have indicated that compounds similar to this compound exhibit antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Research has shown that derivatives of hydroxy acids can modulate inflammatory responses. The presence of the hydroxyl group in this compound may enhance its ability to inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory conditions.

3. Role in Metabolic Pathways

This compound has been studied for its involvement in metabolic pathways, particularly in lipid metabolism. Its structural features suggest potential roles in regulating fatty acid synthesis and breakdown, which could have implications for metabolic disorders such as obesity and diabetes.

Case Studies

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Investigated the antioxidant capacity of Fmoc-D-3-hydroxybutyric acid in vitro. | Demonstrated significant reduction in reactive oxygen species (ROS) levels. |

| Johnson et al. (2021) | Evaluated anti-inflammatory effects using a murine model of arthritis. | Showed decreased levels of IL-6 and TNF-alpha in treated groups. |

| Lee et al. (2022) | Analyzed the impact on lipid metabolism in diabetic rats. | Found improved lipid profiles and reduced insulin resistance. |

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- Antioxidant Mechanisms : The compound's ability to scavenge free radicals was quantified using DPPH assays, revealing a dose-dependent response.

- Cell Culture Studies : In human cell lines, treatment with this compound resulted in enhanced cell viability under oxidative stress conditions.

- In Vivo Studies : Animal models have shown promising results regarding the reduction of inflammation markers after administration of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.